molecular formula C55H57N5O5S2 B12369418 Icg-cbt

Icg-cbt

Cat. No.: B12369418
M. Wt: 932.2 g/mol
InChI Key: FPDBLVFQAKXCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICG-CBT is a compound that is a mixture of Indocyanine Green and Cetyltrimethylammonium Bromide. Indocyanine Green is a near-infrared fluorescent dye, while Cetyltrimethylammonium Bromide is a quaternary ammonium surfactant. The combination of these two compounds results in a versatile fluorescent dye that can be used for various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICG-CBT involves the combination of Indocyanine Green and Cetyltrimethylammonium Bromide. Indocyanine Green is synthesized through a multi-step process that involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 2,3,3-trimethyl-3H-indole, followed by the reaction with 1,3-propanesultone to form the sulfonate group. Cetyltrimethylammonium Bromide is synthesized by the reaction of cetyl alcohol with trimethylamine and hydrobromic acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of Indocyanine Green and Cetyltrimethylammonium Bromide, followed by their combination under controlled conditions. The process ensures high purity and consistency of the final product, which is essential for its use in scientific and medical applications .

Chemical Reactions Analysis

Types of Reactions

ICG-CBT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ICG-CBT has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ICG-CBT involves the absorption of near-infrared light by Indocyanine Green, which then emits fluorescence. This fluorescence can be used to visualize and track biological processes. The molecular targets include cellular structures and tissues, and the pathways involved include the generation of reactive oxygen species and photothermal effects .

Comparison with Similar Compounds

ICG-CBT is unique due to its combination of Indocyanine Green and Cetyltrimethylammonium Bromide, which enhances its stability and fluorescence properties. Similar compounds include:

This compound stands out due to its enhanced stability and versatility in various applications, making it a valuable tool in scientific research and medical diagnostics .

Properties

Molecular Formula

C55H57N5O5S2

Molecular Weight

932.2 g/mol

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[(2-cyano-1,3-benzothiazol-6-yl)oxy]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C55H57N5O5S2/c1-54(2)48(23-9-6-5-7-10-24-49-55(3,4)53-43-22-15-13-20-40(43)27-31-46(53)60(49)34-17-18-36-67(62,63)64)59(45-30-26-39-19-12-14-21-42(39)52(45)54)33-16-8-11-25-50(61)57-32-35-65-41-28-29-44-47(37-41)66-51(38-56)58-44/h5-7,9-10,12-15,19-24,26-31,37H,8,11,16-18,25,32-36H2,1-4H3,(H-,57,61,62,63,64)

InChI Key

FPDBLVFQAKXCGF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOC4=CC5=C(C=C4)N=C(S5)C#N)/C=C/C=C/C=C/C=C\6/C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOC4=CC5=C(C=C4)N=C(S5)C#N)C=CC=CC=CC=C6C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C

Origin of Product

United States

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